Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is an organic compound that features an imidazole ring substituted with an ethyl ester and a trimethylsilyl-protected ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate typically involves the reaction of 1H-imidazole-4-carboxylic acid with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The ester and trimethylsilyl groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although specific conditions and reagents would need to be optimized.
Common Reagents and Conditions
Substitution: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and silyl groups.
Oxidation/Reduction: Common oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
Hydrolysis: Yields 1H-imidazole-4-carboxylic acid and 2-(trimethylsilyl)ethanol.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its imidazole core.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate exerts its effects is largely dependent on its chemical structure. The imidazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the ethyl ester and trimethylsilyl groups, making it less lipophilic and potentially less bioavailable.
2-(Trimethylsilyl)ethanol: A simpler molecule that lacks the imidazole ring, limiting its biological activity.
Ethyl 1H-imidazole-4-carboxylate: Similar but lacks the trimethylsilyl-protected ethoxy group, affecting its stability and reactivity.
Uniqueness
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate is unique due to the combination of its imidazole ring, ethyl ester, and trimethylsilyl-protected ethoxy group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Biological Activity
Ethyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carboxylate (CAS No. 76513-69-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications.
- Molecular Formula : C13H21N3O3Si
- Molecular Weight : 295.41 g/mol
- Structure : The compound features an imidazole ring, which is known for its biological relevance, particularly in drug design.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl imidazole-4-carboxylate derivatives with trimethylsilyl ether reagents. The process includes:
- Formation of the Imidazole Ring : Utilizing appropriate precursors to create the imidazole structure.
- Alkylation : Introducing the trimethylsilyl ethoxy group through alkylation reactions.
- Purification : The final product is purified using chromatographic techniques.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of imidazole derivatives, including this compound. For instance:
- In vitro assays showed that related compounds exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values as low as 52 nM .
- Compounds with similar structures have demonstrated mechanisms such as cell cycle arrest and apoptosis induction, indicating a promising avenue for cancer therapy .
The proposed mechanism for the antitumor activity includes:
- Tubulin Inhibition : Compounds targeting tubulin polymerization have shown effectiveness in disrupting mitotic processes, leading to cell death.
- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells, suggesting a dual mechanism of action .
Case Studies
Study | Compound Tested | Cell Line | IC50 Value | Mechanism |
---|---|---|---|---|
Study 1 | This compound | MCF-7 | 52 nM | Tubulin inhibition |
Study 2 | Related Imidazole Derivative | MDA-MB-231 | 74 nM | Apoptosis induction |
Pharmacological Evaluation
The pharmacological profile of this compound suggests it may possess additional bioactivities such as:
Properties
Molecular Formula |
C12H22N2O3Si |
---|---|
Molecular Weight |
270.40 g/mol |
IUPAC Name |
ethyl 1-(2-trimethylsilylethoxymethyl)imidazole-4-carboxylate |
InChI |
InChI=1S/C12H22N2O3Si/c1-5-17-12(15)11-8-14(9-13-11)10-16-6-7-18(2,3)4/h8-9H,5-7,10H2,1-4H3 |
InChI Key |
SFCHLUWFCOAMIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)COCC[Si](C)(C)C |
Origin of Product |
United States |
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